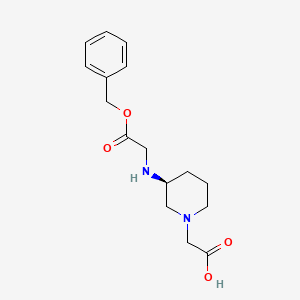
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to a pyrrolidine ring
準備方法
The synthesis of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and tert-butyl esters.
Reaction Conditions: The reaction conditions often include the use of brominating agents, such as N-bromosuccinimide (NBS), to introduce the bromomethyl group. The hydroxyl group can be introduced through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form carbonyl compounds or reduction to form alkyl groups.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, m-chloroperbenzoic acid (m-CPBA) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative.
科学的研究の応用
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can participate in hydrogen bonding and other interactions that influence the compound’s activity. The specific pathways involved depend on the context of its use, such as enzyme inhibition or receptor binding.
類似化合物との比較
tert-Butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl (2S,4R)-2-(chloromethyl)-4-hydroxypyrrolidine-1-carboxylate: This compound has a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and applications.
tert-Butyl (2S,4R)-2-(methyl)-4-hydroxypyrrolidine-1-carboxylate: The absence of a halogen atom in this compound results in different chemical properties and reactivity.
tert-Butyl (2S,4R)-2-(hydroxymethyl)-4-hydroxypyrrolidine-1-carboxylate: The presence of an additional hydroxyl group can influence the compound’s solubility and interactions with other molecules.
特性
分子式 |
C10H18BrNO3 |
|---|---|
分子量 |
280.16 g/mol |
IUPAC名 |
tert-butyl (2S,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H18BrNO3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1 |
InChIキー |
PTHQYWRDNVOQQA-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CBr)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)

![4-Chloro-1-(pyrazin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15226706.png)

![1-(4-(7-Amino-5-methylpyrazolo[1,5-a]pyrimidin-2-yl)phenyl)-3-(((2,4-dimethylphenyl)(methoxy)phosphoryl)amino)-1H-pyrazole-4-carboxylic acid](/img/structure/B15226715.png)


![2-Bromo-7-(4-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15226733.png)


![Rel-(5S,7R)-2-bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B15226748.png)
![Tert-butyl 4-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B15226767.png)


